molecular formula C17H17ClN2O3S2 B2893718 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole CAS No. 868217-83-8

2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole

Numéro de catalogue: B2893718
Numéro CAS: 868217-83-8
Poids moléculaire: 396.9
Clé InChI: IBHVORPLMBUNKL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a 4,5-dihydroimidazole derivative featuring a 2-chlorobenzylsulfanyl group at position 2 and a 4-methoxybenzenesulfonyl group at position 1. Its molecular formula is C₁₇H₁₆ClN₃O₃S₂, with a molecular weight of 410.91 g/mol. The compound’s structure is characterized by:

  • A dihydroimidazole core, providing a semi-rigid scaffold.
  • A 2-chlorophenylmethylsulfanyl group, introducing steric bulk and electron-withdrawing effects.
  • A 4-methoxybenzenesulfonyl group, enhancing solubility and metabolic stability compared to non-polar substituents.

Propriétés

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S2/c1-23-14-6-8-15(9-7-14)25(21,22)20-11-10-19-17(20)24-12-13-4-2-3-5-16(13)18/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHVORPLMBUNKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Retrosynthetic Analysis of Target Compound

The target molecule’s structure comprises three principal components: a 4,5-dihydroimidazole core, a 4-methoxybenzenesulfonyl group at the 1-position, and a [(2-chlorophenyl)methyl]sulfanyl moiety at the 2-position. Retrosynthetically, the compound dissects into two key intermediates:

  • 1-(4-Methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole : Generated via sulfonylation of the parent imidazoline.
  • 2-(Chloromethyl)-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole : Serves as the substrate for thiolation.

The synthesis prioritizes introducing the sulfonamide group first to avoid competing reactions during subsequent thiol substitution.

Synthetic Routes and Methodological Optimization

Sulfonylation of the Imidazoline Core

The initial step involves reacting 2-(chloromethyl)-4,5-dihydro-1H-imidazole with 4-methoxybenzenesulfonyl chloride under anhydrous conditions. Triethylamine acts as a base to neutralize HCl byproducts, while dichloromethane provides an inert solvent medium.

Representative Procedure :

  • Dissolve 2-(chloromethyl)-4,5-dihydro-1H-imidazole (10 mmol) in dichloromethane (50 mL).
  • Add triethylamine (25 mmol) dropwise at 0°C.
  • Introduce 4-methoxybenzenesulfonyl chloride (12 mmol) and stir for 12 hours at room temperature.
  • Quench with ice water, extract with dichloromethane, and purify via column chromatography (SiO₂, ethyl acetate/hexane).

Yield : 78% as a white solid.

Table 1: Optimization of Sulfonylation Conditions
Parameter Condition 1 Condition 2 Optimal Condition
Solvent DCM THF DCM
Base TEA Pyridine TEA
Temperature (°C) 25 0→25 0→25
Reaction Time (h) 12 24 12

Thiolation of the Chloromethyl Substituent

The chloromethyl intermediate undergoes nucleophilic substitution with 2-chlorophenylmethanethiol in dimethylformamide (DMF) using potassium carbonate as a base. This SN₂ reaction replaces the chlorine atom with a sulfanyl group.

Representative Procedure :

  • Combine 1-(4-methoxybenzenesulfonyl)-2-(chloromethyl)-4,5-dihydro-1H-imidazole (5 mmol) and 2-chlorophenylmethanethiol (7.5 mmol) in DMF (30 mL).
  • Add K₂CO₃ (10 mmol) and heat at 60°C for 15 hours.
  • Cool, dilute with water, extract with ethyl acetate, and recrystallize from ethanol.

Yield : 82% as a pale-yellow crystalline solid.

Table 2: Thiolation Reaction Variables
Variable Tested Range Optimal Value
Solvent DMF, DMSO DMF
Base K₂CO₃, NaOH K₂CO₃
Temperature (°C) 50–80 60
Equiv. of Thiol 1.2–2.0 1.5

Spectroscopic Characterization and Analytical Data

The final product was characterized using NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.68–7.12 (m, 8H, aromatic), 4.21 (s, 2H, SCH₂), 3.89 (s, 3H, OCH₃), 3.45 (t, 2H, imidazoline CH₂), 2.94 (t, 2H, imidazoline CH₂).
  • ¹³C NMR (100 MHz, CDCl₃) : δ 162.1 (SO₂), 149.3–114.2 (aromatic), 55.6 (OCH₃), 45.2 (SCH₂), 38.7 (imidazoline CH₂).

Infrared (IR) Spectroscopy

  • Key Peaks : 1358 cm⁻¹ (asymmetric S=O), 1165 cm⁻¹ (symmetric S=O), 748 cm⁻¹ (C-S).

Mass Spectrometry

  • ESI-MS : m/z 411.1 [M+H]⁺ (calculated for C₁₈H₁₉ClN₂O₃S₂: 410.5).

Comparative Analysis of Alternative Synthetic Approaches

Alternative routes, such as simultaneous sulfonylation-thiolation or microwave-assisted synthesis, were explored but yielded inferior results (<50% yield). Traditional stepwise methods proved superior in reproducibility and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The chlorophenyl and methoxyphenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.

Applications De Recherche Scientifique

2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.

    Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mécanisme D'action

The mechanism of action of 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues and their substituent effects:

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications Evidence ID
Target Compound 1-(4-MeO-PhSO₂), 2-(2-Cl-PhCH₂S) C₁₇H₁₆ClN₃O₃S₂ High polarity; potential α-adrenergic activity
2-Ethylsulfanyl-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole 1-(4-F-PhSO₂), 2-(EtS) C₁₁H₁₃FN₂O₂S₂ Reduced steric bulk; lower molecular weight
2-(4-Bromophenyl)-4,5-dihydro-1H-imidazole 2-(4-Br-Ph) C₉H₉BrN₂ Halogenated aromatic; simpler scaffold
Ro 115–1240 (Dabuzalgron) 6-Cl, (4,5-dihydroimidazol-2-yl)methoxy C₁₂H₁₄ClN₃O₂S Clinically tested for stress urinary incontinence
2-[(2-Benzyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-4-chlorophenyl ethyl ether 1-(4-Cl-PhOEt-SO₂), 2-(Benzyl) C₁₉H₂₀ClN₃O₃S Extended aromatic system; higher lipophilicity

Pharmacological and Physicochemical Comparisons

  • Electron-Withdrawing vs. Halogen Effects: The 2-chlorophenyl group in the target compound may improve receptor binding affinity compared to 4-bromophenyl () due to differences in van der Waals radii and lipophilicity .
  • Sulfonyl vs. Sulfanyl Groups :

    • The benzenesulfonyl group increases hydrogen-bonding capacity and acidity relative to ethylsulfanyl (), which may influence pharmacokinetics (e.g., plasma protein binding) .
  • Biological Activity: Compounds like Ro 115–1240 () share the dihydroimidazole core but feature a methoxy-linked imidazole, demonstrating α₁-adrenoceptor agonist activity for urinary incontinence. The target compound’s sulfonyl group may modulate selectivity for similar targets .

Impurity Profiles

  • Impurities such as 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride () highlight challenges in controlling sulfonylation reactions, necessitating rigorous HPLC or MS analysis .

Research Findings and Trends

  • Structure-Activity Relationships (SAR) :

    • Substitution at position 1 (sulfonyl groups) correlates with improved metabolic stability, while position 2 (sulfanyl/aryl groups) influences receptor binding.
    • Methoxy and fluoro substituents on the benzenesulfonyl group balance solubility and target engagement .
  • Computational Predictions :

    • The 2-(4-bromophenyl) analogue () has a predicted collision cross-section (CCS) indicative of compact geometry, whereas the target compound’s bulkier substituents may reduce membrane permeability .

Activité Biologique

The compound 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a dihydroimidazole core, a chlorophenyl group, and a methoxybenzenesulfonyl moiety, which suggest various reactivity and biological activity possibilities.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C17H17ClN2O3S2\text{C}_{17}\text{H}_{17}\text{ClN}_2\text{O}_3\text{S}_2

Key Structural Features

FeatureDescription
Core StructureDihydroimidazole
SubstituentsChlorophenyl, Methoxybenzenesulfonyl, Sulfanyl group
Molecular Weight384.8 g/mol

Enzyme Inhibition

Preliminary studies indicate that this compound exhibits enzyme inhibitory properties. The unique arrangement of functional groups allows for interactions with specific molecular targets, which may inhibit enzyme activity crucial for various biological processes.

Anticancer Properties

Research has suggested that compounds similar to This compound possess significant anticancer activity. For instance, related compounds have shown cytotoxic effects against human cancer cell lines such as cervical cancer (SISO) and bladder cancer (RT-112), with IC50 values ranging from 2.38 to 3.77 µM .

Case Study: Cytotoxic Activity

A study evaluated the cytotoxic potency of several imidazole derivatives against human cancer cell lines:

CompoundCell LineIC50 (µM)
4eSISO2.87
5lRT-1123.06
Reference (Cisplatin)SISO0.24

These results indicate that the presence of electron-withdrawing groups enhances the inhibitory activity of the tested compounds .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized to induce apoptosis in cancer cells, as evidenced by increased early and late apoptotic cell fractions at varying concentrations .

Potential Applications

Given its promising biological activities, This compound could have applications in:

  • Drug Development: As an enzyme inhibitor or anticancer agent.
  • Medicinal Chemistry: For synthesizing new derivatives with enhanced biological properties.

Q & A

Q. How can the molecular structure of this compound be experimentally confirmed?

To confirm the structure, employ a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify the positions of the 2-chlorobenzyl, 4-methoxybenzenesulfonyl, and dihydroimidazole moieties.
  • Mass Spectrometry (MS) : Use high-resolution MS to validate the molecular formula (e.g., [M+H]+ peak matching C17_{17}H16_{16}ClN2_2O3_3S2_2).
  • X-ray Crystallography : Resolve the crystal structure to confirm stereoelectronic effects and spatial arrangement .

Q. What synthetic routes are recommended for this compound?

The synthesis typically involves multi-step reactions:

  • Step 1 : Prepare the dihydroimidazole core via cyclization of thiourea derivatives under basic conditions.
  • Step 2 : Introduce the 4-methoxybenzenesulfonyl group using sulfonation reagents (e.g., chlorosulfonic acid) in anhydrous dichloromethane.
  • Step 3 : Attach the 2-chlorobenzylsulfanyl moiety via nucleophilic substitution, optimizing reaction time and temperature to prevent side reactions (e.g., over-sulfonation) .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Antimicrobial Activity : Use broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), reporting MIC values.
  • Anticancer Potential : Conduct MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess IC50_{50} values, comparing results with structurally related analogs .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the sulfonyl group?

  • Parameter Screening : Use a fractional factorial design (e.g., 2k^k factorial) to test variables: temperature (0–40°C), solvent polarity (DMF vs. DCM), and stoichiometry of sulfonating agents.
  • Kinetic Analysis : Monitor reaction progress via HPLC to identify rate-limiting steps and optimize catalyst loading (e.g., pyridine as a proton scavenger) .

Q. How to resolve contradictions in bioactivity data between analogs?

  • Structural Comparison : Compare substituent effects (e.g., 2-chloro vs. 4-fluoro benzyl groups) using molecular docking to identify key interactions with biological targets (e.g., enzyme active sites).
  • Meta-Analysis : Aggregate data from multiple studies, applying statistical tools (e.g., ANOVA) to distinguish between experimental noise and true biological variance .

Q. What computational methods predict the compound’s reactivity in novel reactions?

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and activation energies for sulfanyl-group substitutions.
  • Reaction Path Search : Apply software like GRRM17 to explore potential reaction pathways and identify intermediates .

Q. How to design a structure-activity relationship (SAR) study for this compound?

  • Substituent Variation : Synthesize analogs with modified aryl groups (e.g., 3-nitro, 4-methyl) and evaluate their bioactivity.
  • 3D-QSAR Modeling : Build comparative molecular field analysis (CoMFA) models to correlate electronic/steric features with activity trends .

Q. What strategies address poor aqueous solubility during formulation?

  • Co-Solvent Systems : Test mixtures of PEG-400 and ethanol to enhance solubility without precipitation.
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to improve hydrophilicity, monitoring stability under physiological pH .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.